An In-depth Technical Guide to 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene is a sterically hindered aromatic diol with a unique substitution pattern that imparts significant potential in supramolecular chemistry, polymer science, and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, plausible synthetic methodologies, detailed characterization techniques, and explores its prospective applications. The inherent reactivity of its benzylic alcohol functionalities, combined with the rigid and crowded nature of the central benzene ring, makes it a valuable building block for creating complex molecular architectures.
Molecular Structure and Properties
1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene, also known as 2,4,6-triethyl-m-xylene-α,α'-diol, possesses a symmetrically substituted benzene ring. The ethyl groups at positions 2, 4, and 6 create a sterically crowded environment, which influences the conformation and reactivity of the hydroxymethyl groups at the 1 and 3 positions.
The presence of the benzylic alcohol groups is key to the molecule's chemical behavior. These functional groups are generally more reactive than simple primary alcohols due to the resonance stabilization of benzylic carbocation or radical intermediates that can form during reactions.[1][2] This increased reactivity allows for a variety of chemical transformations.[1][3]
Key Structural Features:
-
Steric Hindrance: The three ethyl groups flanking the hydroxymethyl substituents create a congested environment, which can direct the approach of reagents and influence the stereochemical outcome of reactions. This steric hindrance can also impart thermal stability to polymers derived from this monomer.
-
Reactive Benzylic Alcohols: The two hydroxymethyl groups are benzylic, making them amenable to oxidation, substitution, and esterification reactions.[3]
-
Rigid Scaffold: The 1,3,5-trisubstituted 2,4,6-trialkylbenzene core provides a rigid and well-defined platform. This is a desirable feature in the design of molecular receptors and other supramolecular structures, as it pre-organizes the functional groups for binding events.[4]
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Likely soluble in common organic solvents like THF, CH₂Cl₂, and alcohols. |
digraph "1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.866,0.5!", label="C"]; C3 [pos="-0.866,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.866,-0.5!", label="C"]; C6 [pos="0.866,0.5!", label="C"];
// Bonds in the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents // Hydroxymethyl at C1 C7 [pos="0,2.5!", label="C", fontcolor="#202124"]; O1 [pos="0,3.5!", label="O", fontcolor="#EA4335"]; H1[pos="0.5,4!", label="H", fontcolor="#202124"]; C1 -- C7; C7 -- O1; O1 -- H1; H7_1 [pos="-0.5,2.5!", label="H", fontcolor="#202124"]; H7_2 [pos="0.5,2.5!", label="H", fontcolor="#202124"]; C7 -- H7_1 [style=invis]; C7 -- H7_2 [style=invis];
// Ethyl at C2 C8 [pos="-1.866,1!", label="C", fontcolor="#202124"]; C9 [pos="-2.866,0.5!", label="C", fontcolor="#202124"]; C2 -- C8; C8 -- C9;
// Hydroxymethyl at C3 C10 [pos="-1.866,-1!", label="C", fontcolor="#202124"]; O2 [pos="-2.866,-0.5!", label="O", fontcolor="#EA4335"]; H2[pos="-3.366,0!", label="H", fontcolor="#202124"]; C3 -- C10; C10 -- O2; O2 -- H2; H10_1 [pos="-1.5,-1.5!", label="H", fontcolor="#202124"]; H10_2 [pos="-2.3,-1.5!", label="H", fontcolor="#202124"]; C10 -- H10_1 [style=invis]; C10 -- H10_2 [style=invis];
// Ethyl at C4 C11 [pos="0,-2.5!", label="C", fontcolor="#202124"]; C12 [pos="0,-3.5!", label="C", fontcolor="#202124"]; C4 -- C11; C11 -- C12;
// H at C5 H5[pos="1.366,-1!", label="H", fontcolor="#202124"]; C5 -- H5;
// Ethyl at C6 C13 [pos="1.866,1!", label="C", fontcolor="#202124"]; C14 [pos="2.866,0.5!", label="C", fontcolor="#202124"]; C6 -- C13; C13 -- C14; }
Caption: Molecular structure of 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene.
Synthesis and Purification
A plausible and efficient synthetic route to 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene involves the reduction of the corresponding dialdehyde, 2,4,6-triethylbenzene-1,3-dicarbaldehyde. This precursor can be synthesized from 1,3,5-triethylbenzene through a formylation reaction.
Synthesis of 2,4,6-Triethylbenzene-1,3-dicarbaldehyde
The formylation of 1,3,5-triethylbenzene can be achieved using various methods, such as the Vilsmeier-Haack reaction or by using dichloromethyl methyl ether with a Lewis acid catalyst.
Reduction to 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene
The reduction of the dialdehyde to the diol can be readily accomplished using common hydride reducing agents.
Experimental Protocol: Reduction of 2,4,6-Triethylbenzene-1,3-dicarbaldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-triethylbenzene-1,3-dicarbaldehyde in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) in a suitable solvent (e.g., ethanol or THF) or a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF to the stirred solution of the dialdehyde.[1][2] The use of NaBH₄ is generally preferred for its milder nature and easier handling.[2][5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C. If LiAlH₄ was used, a specific work-up procedure (e.g., Fieser work-up) should be followed.[6]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Sources
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. proprep.com [proprep.com]
- 4. Synthesis and crystal structures of two solvates of 1-{[2,6-bis(hydroxymethyl)-4-methylphenoxy]methyl}-3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
